
cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is a chemical compound that has been widely studied in scientific research. It has shown potential as a useful tool for investigating the biochemical and physiological effects of various compounds. In
Mechanism of Action
The mechanism of action of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions. It has also been shown to form metal complexes, which can have various effects on biological systems.
Biochemical and Physiological Effects:
Cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. It has also been shown to have antitumor properties, which could make it useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol in lab experiments is its ability to control the stereochemistry of reactions. This can be useful in the synthesis of various compounds. Additionally, its ability to form metal complexes can be useful in studying the effects of metal ions on biological systems. One limitation of using cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the investigation of its potential use in the treatment of inflammatory diseases and cancer. Additionally, further studies could be done to better understand its mechanism of action and its effects on biological systems.
Conclusion:
Cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is a chemical compound that has been widely studied in scientific research. It has shown potential as a useful tool for investigating the biochemical and physiological effects of various compounds. Its ability to control the stereochemistry of reactions and form metal complexes make it a valuable tool in the synthesis of various compounds and the study of metal ions in biological systems. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol involves several steps. The starting material is 6-(Trifluoromethyl)piperidine, which is reacted with formaldehyde to form a hemiaminal intermediate. The intermediate is then reduced with sodium borohydride to yield cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol.
Scientific Research Applications
Cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol has been used in various scientific research studies. It has been used as a chiral auxiliary in the synthesis of various compounds. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used as a tool for investigating the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHLDWPCVVZPC-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2735462.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2735463.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)
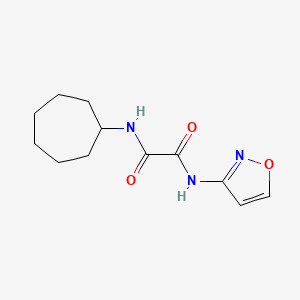

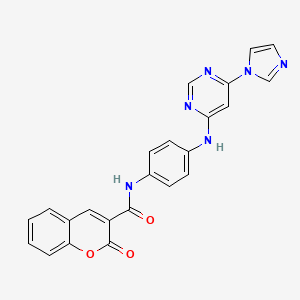
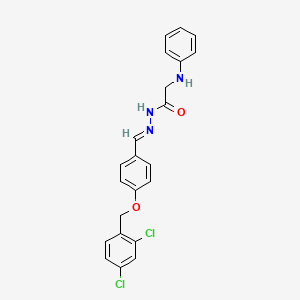
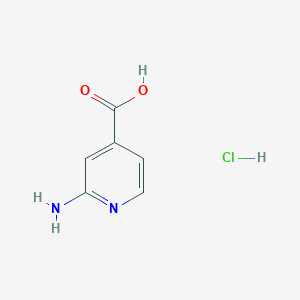
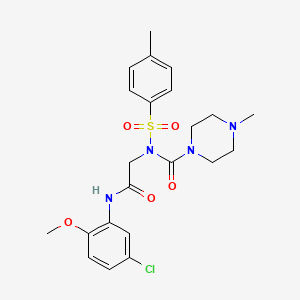

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)
